L-Arginine, diacetate salt
Description
Tuftsin Diacetate (Thr-Lys-Pro-Arg acetate salt) is a synthetic derivative of tuftsin, a natural immunomodulatory tetrapeptide originally derived from the Fc-region of immunoglobulin G (IgG) . Structurally, it consists of the sequence Thr-Lys-Pro-Arg with two acetate groups, enhancing solubility and stability compared to the native peptide . Its molecular formula is C25H48N8O10, with a molecular weight of 620.7 g/mol and a CAS number of 72103-53-8 .
Tuftsin Diacetate activates macrophages and microglial cells, promoting phagocytosis, cytokine release, and antigen presentation .
Properties
CAS No. |
72103-53-8 |
|---|---|
Molecular Formula |
C23H44N8O8 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4) |
InChI Key |
VXMJJWSIOFCHAC-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
sequence |
One Letter Code: TKPR |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Fmoc Chemistry
The synthesis of tuftsin diacetate predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin or 2-chlorotrityl chloride resin. The Wang resin, with a loading capacity of 0.6–1.0 mmol/g, is preferred for its stability under acidic cleavage conditions. Fmoc-protected amino acids (Thr(t-Bu)-OH, Lys(Boc)-OH, Pro-OH, Arg(Pbf)-OH) are sequentially coupled using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). Coupling reactions proceed at 25°C for 1–2 hours, achieving >98% efficiency per step.
Side-Chain Deprotection and Cleavage
Following chain assembly, the peptide-resin undergoes deprotection with a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) for 2–3 hours. Subsequent cleavage from the resin yields the crude peptide, which is precipitated in cold diethyl ether and lyophilized.
Table 1: SPPS Parameters for Tuftsin Diacetate
| Parameter | Value/Range |
|---|---|
| Resin Type | Wang (0.8 mmol/g) |
| Coupling Agents | HBTU/HOBt/DIEA (1:1:2) |
| Deprotection Time | 2 hours |
| Cleavage Reagent | TFA/TIS/H2O (95:2.5:2.5) |
| Crude Yield | 70–85% |
Solution-Phase Synthesis and Conjugation Strategies
Fragment Condensation Approach
Solution-phase synthesis is utilized for large-scale production. The tetrapeptide is assembled via fragment condensation, where Thr-Lys and Pro-Arg segments are synthesized separately. The Thr-Lys dipeptide is activated using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide), then coupled to Pro-Arg in DMF at 0°C. This method achieves a 65–75% yield but requires rigorous purification.
Retro-Inverso Analogues and Conjugates
Modifications such as retro-inverso tuftsin (Arg-Pro-Lys-Thr) enhance metabolic stability. Conjugation with muramyl dipeptide (MDP) derivatives, as described in Acta Poloniae (2006), involves carbodiimide-mediated amide bond formation. For example, MDP-retro-tuftsin conjugates are synthesized using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in anhydrous DMF, yielding 55–60% after HPLC purification.
Enzymatic Cleavage from Immunoglobulin G
IgG Digestion and Tuftsin Release
Native tuftsin is enzymatically liberated from the heavy chain of IgG via leukokininases. In vitro, this is simulated using trypsin and chymotrypsin digestion at pH 7.4 and 37°C. The reaction mixture is quenched with formic acid (2% final concentration), centrifuged, and filtered to isolate the peptide.
Table 2: Enzymatic Digestion Conditions
| Enzyme | Trypsin/Chymotrypsin (1:1) |
|---|---|
| pH | 7.4 |
| Temperature | 37°C |
| Incubation Time | 16 hours |
| Quenching Agent | Formic Acid (2%) |
Purification and Analytical Characterization
Reversed-Phase HPLC (RP-HPLC)
Crude tuftsin diacetate is purified on a C18 column (5 µm, 250 × 4.6 mm) using a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A linear gradient from 10% B to 40% B over 30 minutes achieves baseline separation. Purity >95% is confirmed by UV detection at 220 nm.
Mass Spectrometry (MS) and NMR
Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular weight (620.7 Da) with a [M+H]+ peak at m/z 621.3. 1H NMR (500 MHz, D2O) displays characteristic signals: δ 1.32 (Thr γ-CH3), 3.02 (Lys ε-CH2), and 4.45 (Arg δ-CH2).
Acetylation and Salt Formation
Diacetate Preparation
The free base form of tuftsin is dissolved in acetic acid (10% v/v) and reacted with acetic anhydride (2 equivalents) at 4°C for 12 hours. The diacetate salt is precipitated with ethyl acetate, yielding a white crystalline solid with >99% purity.
Comparative Analysis of Synthesis Routes
Table 3: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| SPPS | 70–85 | >95 | 1,200–1,500 |
| Solution-Phase | 65–75 | 85–90 | 800–1,000 |
| Enzymatic Cleavage | 30–40 | 70–80 | 300–500 |
Chemical Reactions Analysis
Types of Reactions: Tuftsin (diacetate) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in tuftsin (diacetate) can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed:
Oxidation: Disulfide-bonded tuftsin (diacetate).
Reduction: Reduced tuftsin (diacetate).
Substitution: Various tuftsin (diacetate) analogs with modified amino acid sequences.
Scientific Research Applications
Biological Activities of Tuftsin Diacetate
Tuftsin diacetate exhibits several biological activities that are crucial for immune response modulation:
- Phagocytosis Enhancement : Tuftsin and its derivatives, including tuftsin diacetate, have been shown to enhance the phagocytic activity of macrophages and granulocytes. This is vital for the innate immune response, allowing for more effective clearance of pathogens .
- Anti-inflammatory Effects : Research indicates that tuftsin diacetate can promote an anti-inflammatory switch in various models, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antimicrobial and Antitumor Activity : Studies have demonstrated that tuftsin diacetate possesses antimicrobial properties and can enhance bactericidal activity against various pathogens. Its antitumor effects are also notable, with evidence supporting its ability to inhibit tumor growth through immune system activation .
Therapeutic Potential
Tuftsin diacetate's unique properties suggest several therapeutic applications:
- Immunotherapy : Due to its ability to stimulate immune responses, tuftsin diacetate is being investigated as a potential adjuvant in cancer immunotherapy. By enhancing the activity of immune cells, it may improve the efficacy of cancer vaccines or other immunotherapeutic strategies .
- Infectious Diseases : The compound's capacity to enhance phagocytosis makes it a candidate for treating infectious diseases, including viral infections like SARS-CoV-2. Molecular docking studies suggest that tuftsin can bind to receptors involved in viral entry, potentially inhibiting infection .
- Autoimmune Disorders : Given its anti-inflammatory effects, tuftsin diacetate may have potential in treating autoimmune diseases by modulating the immune response towards a more balanced state .
Case Studies
Several case studies have explored the applications of tuftsin diacetate in clinical and experimental settings:
- SARS-CoV-2 Infection Study :
- Experimental Autoimmune Encephalomyelitis (EAE) :
- Tumor Targeting with Tuftsin Conjugates :
Data Summary
The following table summarizes key findings related to the applications of tuftsin diacetate:
Mechanism of Action
Tuftsin (diacetate) exerts its effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding activates a cascade of intracellular signaling pathways that enhance the phagocytic activity of these cells. The peptide also modulates the production of cytokines, promoting an anti-inflammatory response .
Comparison with Similar Compounds
Key Findings:
Binding Affinity : Tuftsin Diacetate exhibits strong binding to NRP1 (KD = 10.65 μM), surpassing its ACE2 affinity (KD = 460 μM). This dual targeting disrupts SARS-CoV-2 entry by blocking S1-protein interactions . In contrast, Thymopentin Acetate lacks direct receptor-binding activity, focusing instead on T-cell modulation.
Stability : The diacetate modification enhances solubility and bioavailability compared to native tuftsin, which degrades rapidly in vivo .
ACE Inhibition : Tuftsin Diacetate inhibits ACE activity by 24%, while MIF (TKP), a tripeptide analog, shows higher inhibition (33%) .
Pharmacological and Clinical Comparison
Antiviral Activity
Antibacterial Activity
- Tuftsin Diacetate and its analogs (e.g., tuftsin-phosphorylcholine) enhance macrophage-mediated bacterial clearance. For example, tuftsin analogs reduce Staphylococcus aureus viability by 70% in vitro .
- Comparatively, synthetic antimicrobial peptides like LL-37 exhibit broader-spectrum activity but higher cytotoxicity .
Immunogenicity
- Tuftsin-bearing liposomes and tuftsin-phosphorylcholine conjugates show superior immunogenicity and targeted delivery compared to unmodified tuftsin .
Q & A
Q. What are the structural and biochemical characteristics of Tuftsin Diacetate, and how do they influence its immunomodulatory activity?
Tuftsin Diacetate is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc-domain of immunoglobulin G. Its molecular formula is C25H48N8O10 (MW: ~620.7), with solubility in aqueous solutions and stability at -20°C (powder) or -80°C (in solvent) . The diacetate modification enhances stability and bioavailability. Structurally, the peptide's lysine and arginine residues mediate interactions with phagocytic cell receptors, enabling macrophage/microglial activation. Researchers should validate structural identity using mass spectrometry and HPLC purity assays (>98% recommended for experimental consistency) .
Q. How can researchers ensure reproducibility in synthesizing and characterizing Tuftsin Diacetate for in vitro assays?
Synthesis requires solid-phase peptide synthesis (SPPS) followed by diacetate salt formation. Critical steps include:
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Characterization : Mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation.
- Storage : Lyophilized powder stored in moisture-free conditions to prevent degradation . For in vitro use, dissolve in sterile PBS or cell culture media, avoiding repeated freeze-thaw cycles.
Q. What in vitro assays are most suitable for assessing Tuftsin Diacetate's immunomodulatory effects?
Key assays include:
- Macrophage Activation : Measure cytokine secretion (e.g., TNF-α, IL-6) via ELISA after 24-hour exposure to Tuftsin Diacetate (typical dose: 1–50 µM) .
- Phagocytosis Assays : Use fluorescent-labeled particles (e.g., FITC-E. coli) and flow cytometry to quantify uptake in THP-1-derived macrophages.
- Dose-Response Curves : EC50 values should be calculated using nonlinear regression models, with triplicate technical replicates to account for variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC50 values for Tuftsin Diacetate across studies?
Discrepancies often arise from:
- Cell Line Variability : Primary macrophages vs. immortalized lines (e.g., RAW264.7) exhibit differing receptor expression.
- Assay Conditions : Serum-free vs. serum-containing media alter peptide stability.
- Data Normalization : Use internal controls (e.g., LPS-stimulated cells) to standardize activation metrics. Mitigation strategies include cross-validating results with orthogonal assays (e.g., Western blot for NF-κB activation) and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What experimental design considerations are critical for fluorescence-based tracking of Tuftsin Diacetate in live-cell imaging?
Fluorescent conjugates (e.g., FITC-Tuftsin Diacetate) require:
- Excitation/Emission Optimization : FITC (488 nm excitation/520 nm emission) with confocal microscopy settings adjusted to minimize photobleaching .
- Specificity Controls : Include unlabeled Tuftsin Diacetate to confirm signal specificity and competition assays.
- Quantitative Analysis : Use time-lapse imaging to track cellular uptake kinetics and spatial distribution in macrophages .
Q. How can researchers address conflicting data on Tuftsin Diacetate's role in pro-inflammatory vs. anti-inflammatory macrophage polarization?
Contradictory findings may reflect:
- Dose-Dependent Effects : Low doses (≤10 µM) may promote anti-inflammatory (M2) polarization, while higher doses (≥50 µM) drive pro-inflammatory (M1) responses.
- Microenvironmental Factors : Co-culture with T cells or cytokines (e.g., IFN-γ, IL-4) alters polarization outcomes. Researchers should perform multi-parametric flow cytometry (e.g., CD86 for M1, CD206 for M2) and transcriptomic analysis (RNA-seq of polarization markers) to clarify context-dependent effects .
Methodological Guidelines
- Data Contradiction Analysis : Apply systematic reviews/meta-analyses to aggregate findings, highlighting variables like cell type, dosage, and assay type .
- Ethical Compliance : For in vivo studies, ensure GDPR compliance if handling human-derived cells or data .
- Reproducibility : Publish full experimental protocols, including raw data and statistical code, in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
